N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 4-bromophenyl carboxamide group at position 3 and a methyl substituent at position 5.
Properties
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated naphthyridine intermediate with an amine, such as 4-bromoaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyridine core, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the naphthyridine core.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
Anticancer Activity
Naphthyridine derivatives, including N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of key enzymes such as matrix metalloproteinases (MMPs) and the induction of apoptosis through caspase activation pathways .
Anti-inflammatory Properties
Research has demonstrated that naphthyridine derivatives possess anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents .
Preparation of the Naphthyridine Core
The naphthyridine core is synthesized through cyclization reactions involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of Functional Groups
The introduction of the bromophenyl group is achieved via nucleophilic substitution reactions using 4-bromoaniline. The carboxamide functionality is introduced through coupling reactions under specific conditions to ensure high yield and purity.
Industrial Production Considerations
For industrial applications, optimizing reaction conditions (temperature, pressure) and utilizing continuous flow reactors can enhance the yield and scalability of the synthesis process .
Potential Applications in Drug Development
Given its diverse biological activities, N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide holds promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Anticancer | Development of novel chemotherapeutics targeting specific cancer pathways |
| Anti-inflammatory | Formulation of drugs for chronic inflammatory conditions |
| Antimicrobial | Creation of new antibiotics or antifungal agents |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of naphthyridine derivatives in various models:
In Vivo Studies
Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered during cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the naphthyridine core can interact with specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The 4-bromophenyl group distinguishes this compound from analogues with halogenated aryl substituents. Key comparisons include:
Table 1: Substituent-Driven Properties of Selected Analogues
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine enhance hydrophobic interactions (higher ClogP) but may reduce solubility. For example, compound 5h (with bromoindolinone) exhibits a higher ClogP (~4.2) than 5a4 (~3.5) .
- Melting Points : Brominated derivatives (e.g., 5h) generally show higher melting points (197–200°C) than chlorinated analogues (193–195°C for 5a4), suggesting stronger intermolecular forces due to bromine’s polarizability .
- Synthetic Yields : Brominated compounds often require optimized conditions due to bromine’s steric and electronic effects. For instance, adamantyl-substituted 67 has a low yield (25%), while 5a4 (chlorinated) achieves 66% .
Anti-Inflammatory and Enzyme Inhibition:
- COX-2/iNOS Inhibition: Brominated derivatives like 5h () show enhanced enzyme inhibition compared to chlorinated 5a4, likely due to bromine’s stronger van der Waals interactions in hydrophobic enzyme pockets .
- Anti-Inflammatory Potential: A related 7-chloro-6-fluoro-naphthyridine derivative () exhibits anti-inflammatory activity via COX-2 modulation, suggesting that brominated variants may similarly target inflammatory pathways .
Antimycobacterial Activity:
- Cell Wall Penetration : Chlorinated derivatives (e.g., 5a2 in ) with ClogP <5 demonstrate improved mycobacterial cell wall penetration. Brominated analogues, with higher ClogP values, may further enhance this property but risk reduced solubility .
Biological Activity
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications supported by various studies and data.
Chemical Structure and Synthesis
The compound features a naphthyridine core with a bromophenyl group and a carboxamide functional group. Its synthesis typically involves multi-step organic reactions, including cyclization and acylation processes. The general synthetic route includes:
- Preparation of the Naphthyridine Core : Synthesized from 2-aminonicotinic acid derivatives.
- Introduction of the Bromophenyl Group : Achieved through nucleophilic substitution using 4-bromoaniline.
- Formation of the Carboxamide : Involves acylation reactions with appropriate carboxylic acids or derivatives.
Antimicrobial Activity
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been evaluated for its antimicrobial properties. Studies have shown that derivatives of naphthyridine exhibit significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to established antibiotics like Ciprofloxacin.
- Biofilm Formation Inhibition : It was effective in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential in treating biofilm-associated infections .
Cytotoxicity and Antioxidant Activity
Research indicates that naphthyridine derivatives can exhibit cytotoxic effects against cancer cell lines:
- Cytotoxicity Testing : Compounds were tested against Ehrlich Ascites Carcinoma cells, revealing promising results. For instance, certain derivatives showed IC50 values indicating potent cytotoxicity while maintaining low toxicity to normal cells .
- Antioxidant Properties : The antioxidant activity was assessed using DPPH radical scavenging assays, with some derivatives showing significant free radical scavenging capabilities.
The biological activity of N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism respectively .
- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
The unique structure of N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide allows it to exhibit distinct biological properties compared to similar compounds. A comparison table illustrates these differences:
| Compound Name | Structure Features | Biological Activity | Notable Properties |
|---|---|---|---|
| N-(4-bromophenyl)-7-methyl... | Naphthyridine core with bromophenyl | Antimicrobial, Cytotoxic | Strong enzyme inhibitor |
| 4-bromo-N-(3-fluorobenzyl)aniline | Lacks naphthyridine core | Limited antimicrobial | Lower potency |
| N-(4-bromophenyl)-2-[3-(4-fluorobenzoyl)... | Similar moieties but different core | Moderate cytotoxicity | Less effective against biofilms |
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as a new antibiotic agent.
- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with this compound led to a decrease in cell viability in several cancer cell lines while sparing normal cells.
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with bromophenyl amines under reflux conditions. For example:
- Core Formation : A naphthyridine core is synthesized via cyclization using POCl₃ in DMF at 80–100°C, followed by quenching with ice (yields ~60–76%) .
- Carboxamide Attachment : The 4-bromophenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Optimization : Yield and purity depend on solvent choice (DMF vs. DMSO), temperature control, and stoichiometric ratios. For instance, excess POCl₃ improves cyclization efficiency but requires careful neutralization to avoid side products .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the naphthyridine H2 proton resonates at δ 9.15–9.29 ppm (DMSO-d₆), while the carboxamide NH appears as a singlet at δ 9.80–10.0 ppm .
- Infrared Spectroscopy (IR) : Key peaks include C=O (amide: 1651–1686 cm⁻¹) and keto groups (1686 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 423 [M⁺]) confirms molecular weight, while fragmentation patterns validate the bromophenyl and methyl substituents .
Q. What are the solubility and stability profiles under different storage conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol is moderate (~5–10 mg/mL at 25°C) .
- Stability : Degrades under prolonged light exposure (UV) or high humidity. Store at 0–6°C in inert atmospheres (argon) to prevent oxidation of the naphthyridine core .
Advanced Research Questions
Q. How does the bromophenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition assays?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-bromo group enhances electrophilicity at the naphthyridine C3 position, improving binding to kinase ATP pockets (e.g., IC₅₀ values < 1 μM in Aurora kinase assays) .
- Comparative Studies : Replace bromine with chloro or methoxy groups to assess steric/electronic effects. Fluorine analogs show reduced potency due to weaker π-π stacking .
- Crystallography : X-ray diffraction of enzyme co-crystals (e.g., PDB entries) reveals hydrogen bonding between the carboxamide and Asp89 in target proteins .
Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific toxicity. For example, IC₅₀ discrepancies in MCF-7 vs. HEK293 cells may indicate off-target effects .
- Metabolic Profiling : LC-MS/MS detects metabolites (e.g., demethylated derivatives) that alter activity. For instance, CYP3A4-mediated demethylation reduces potency in hepatic cell lines .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanism-specific cytotoxicity .
Q. How can computational methods predict binding modes and optimize derivative design?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). The bromophenyl group occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability. Derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
